molecular formula C9H8N2O2S B6240628 4-(benzenesulfonyl)-1H-pyrazole CAS No. 170957-06-9

4-(benzenesulfonyl)-1H-pyrazole

Cat. No. B6240628
CAS RN: 170957-06-9
M. Wt: 208.2
InChI Key:
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Description

4-(Benzenesulfonyl)-1H-pyrazole, also known as 4-BPS, is an organic compound that has been studied for its potential applications in a variety of scientific and industrial fields. It is a white, crystalline solid that is easily soluble in organic solvents. 4-BPS has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, it has been studied for its potential use as a catalyst in organic synthesis.

Scientific Research Applications

4-(benzenesulfonyl)-1H-pyrazole has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, it has been studied for its potential use as a catalyst in organic synthesis. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which has implications for the treatment of depression and other psychiatric disorders. Furthermore, 4-(benzenesulfonyl)-1H-pyrazole has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies.

Mechanism of Action

4-(benzenesulfonyl)-1H-pyrazole acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 4-(benzenesulfonyl)-1H-pyrazole increases the levels of these neurotransmitters, which has been shown to have antidepressant effects. Additionally, 4-(benzenesulfonyl)-1H-pyrazole has been shown to have anti-tumor effects, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
4-(benzenesulfonyl)-1H-pyrazole has been shown to have antidepressant effects when used as an inhibitor of the enzyme MAO. Additionally, it has been shown to have anti-tumor effects in some studies. 4-(benzenesulfonyl)-1H-pyrazole has also been studied for its potential use in the treatment of other diseases, such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease, although further research is needed to determine its efficacy in these areas.

Advantages and Limitations for Lab Experiments

4-(benzenesulfonyl)-1H-pyrazole has several advantages for use in laboratory experiments. It is a white, crystalline solid that is easily soluble in organic solvents. Additionally, it has a high yield when used in the synthesis of a variety of compounds. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, which can lead to contamination of the reaction mixture if not handled properly. Additionally, the reaction conditions used can significantly affect the yield of the reaction.

Future Directions

There are several potential future directions for the research and development of 4-(benzenesulfonyl)-1H-pyrazole. It could be used as a potential inhibitor of MAO, which could have implications for the treatment of depression and other psychiatric disorders. Additionally, it could be further studied for its potential use in the treatment of cancer and other diseases. Furthermore, it could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Finally, it could be further studied as a catalyst in organic synthesis.

Synthesis Methods

4-(benzenesulfonyl)-1H-pyrazole is synthesized from benzenesulfonyl chloride and 1H-pyrazole. The reaction is carried out in a solvent, such as dichloromethane or toluene, and is catalyzed by a base, such as triethylamine or pyridine. The reaction can also be performed in the presence of a Lewis acid, such as zinc chloride. The reaction is typically carried out at room temperature and is complete within a few hours. The yield of the reaction is typically high, depending on the reaction conditions used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(benzenesulfonyl)-1H-pyrazole involves the reaction of benzenesulfonyl hydrazide with ethyl acetoacetate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Benzenesulfonyl hydrazide", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve benzenesulfonyl hydrazide in acetic acid and add ethyl acetoacetate dropwise with stirring.", "Step 2: Add sodium ethoxide to the reaction mixture and heat under reflux for several hours.", "Step 3: Cool the reaction mixture and add water to precipitate the product.", "Step 4: Collect the product by filtration and wash with water to obtain 4-(benzenesulfonyl)-1H-pyrazole." ] }

CAS RN

170957-06-9

Product Name

4-(benzenesulfonyl)-1H-pyrazole

Molecular Formula

C9H8N2O2S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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